molecular formula C13H15N7O3 B4336427 (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B4336427
M. Wt: 317.30 g/mol
InChI Key: REFGHDYHXOGEEG-UHFFFAOYSA-N
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Description

(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a piperazine ring substituted with a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as dichloromethane for the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Organic solvents like dichloromethane, electrophiles such as alkyl halides.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products

The major products formed from these reactions include various substituted pyrazoles and piperazines, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The nitro group and the piperazine ring are key features that contribute to its biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent and a potential treatment for certain types of cancer due to its ability to inhibit specific enzymes involved in disease pathways .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the field of materials science.

Mechanism of Action

The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The piperazine ring can modulate the activity of neurotransmitter receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE lies in its combination of a nitro-substituted pyrazole ring and a pyrimidine-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(2-methyl-4-nitropyrazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O3/c1-17-11(10(9-16-17)20(22)23)12(21)18-5-7-19(8-6-18)13-14-3-2-4-15-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFGHDYHXOGEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

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